1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
Description
Properties
IUPAC Name |
3-methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-5-6-16(23-26(12)15)24-7-9-25(10-8-24)29(27,28)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDIUCNYYBRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as N,N-diisopropylethylamine (DIPEA) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the triazolo or pyridazine rings .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that this compound exhibits potential anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action and efficacy in vivo.
-
Antimicrobial Properties :
- Research suggests that derivatives of this compound can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death.
-
Neurological Effects :
- Preliminary studies indicate that this compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease.
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
-
Nanotechnology :
- The compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals makes it suitable for creating targeted delivery vehicles that improve the bioavailability of therapeutic agents.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various derivatives of this compound against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a dose-dependent response.
Case Study 2: Antimicrobial Activity
In an investigation reported in Pharmaceutical Biology, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Case Study 3: Neuroprotective Effects
Research conducted by Neuroscience Letters explored the neuroprotective properties of this compound in animal models of Parkinson's disease. The findings showed that treatment led to improved motor function and reduced neuroinflammation, indicating its promise for further development in neurological therapeutics.
Mechanism of Action
The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, disrupting their normal function. This mechanism is particularly relevant in its antibacterial and anticancer activities .
Comparison with Similar Compounds
AZD5153: A Bivalent BET Inhibitor
Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one . Key Differences:
- Substituents: AZD5153 incorporates a methoxy group at the triazolopyridazine 3-position and a bivalent phenoxy-piperidine/piperazine system, enabling dual bromodomain binding. In contrast, the target compound features a methyl group at the same position and a monovalent 3-(trifluoromethyl)benzenesulfonyl-piperazine moiety.
- Pharmacokinetics: AZD5153 exhibits optimized solubility and bioavailability due to its bivalent design, achieving potent BRD4 inhibition (IC₅₀ < 10 nM) and tumor growth suppression in vivo .
Table 1: Structural and Functional Comparison with AZD5153
| Feature | Target Compound | AZD5153 |
|---|---|---|
| Core Structure | Triazolopyridazine | Triazolopyridazine |
| 3-Position Substituent | Methyl | Methoxy |
| Piperazine Substituent | 3-(Trifluoromethyl)benzenesulfonyl | Bivalent phenoxy-piperidine system |
| Biological Target | Potential BET/BRD4 | BET bromodomains (BRD2/3/4) |
| Pharmacokinetic Profile | Moderate solubility (sulfonyl) | High solubility, oral bioavailability |
| Therapeutic Application | Research compound | Anticancer candidate (Phase I/II) |
3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine
Structure : Features a cyclopropyl group at the triazolopyridazine 3-position and a 4-fluorobenzenesulfonyl-piperazine substituent .
Key Differences :
- Electron-Withdrawing Groups : The 4-fluoro substituent in this analog provides less steric bulk and weaker electron-withdrawing effects compared to the target compound’s 3-(trifluoromethyl) group.
Piperazine Dihydrochloride Derivatives
Example : 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride (CAS: 1306605-44-6) .
Key Differences :
BRD4 Inhibitors with Indole-Based Substituents
Examples : N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (STK651245) .
Key Differences :
- Functional Groups : These compounds replace the sulfonyl-piperazine with indole-ethylamine side chains, enabling hydrogen bonding with BRD4’s acetyl-lysine binding pocket.
- Selectivity : Indole derivatives show higher selectivity for BRD4 over other BET proteins, while the target compound’s sulfonyl group may favor broader epigenetic targets .
Research Findings and Implications
- Structural Optimization : The 3-methyl and 3-(trifluoromethyl)benzenesulfonyl groups in the target compound balance steric effects and solubility, making it a versatile scaffold for further derivatization .
- Target Specificity: While AZD5153’s bivalent design enhances BET inhibition, the target compound’s monovalent structure may reduce efficacy but lower toxicity risks .
- Synthetic Accessibility : and highlight scalable synthetic routes for triazolopyridazine derivatives, suggesting feasibility for large-scale production of the target compound .
Biological Activity
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
- Chemical Formula : CHN
- Molecular Weight : 218.26 g/mol
- CAS Number : 300588-79-8
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as a therapeutic agent. Key areas of investigation include:
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In one study, pyridazine derivatives demonstrated significant inhibition of bacterial growth in vitro against Escherichia coli and Bacillus subtilis .
Anticancer Potential
The compound's structural features suggest potential activity against cancer cell lines. Specifically, the triazole and pyridazine moieties are known to interact with biological targets involved in cancer progression. A study on similar compounds highlighted their ability to inhibit specific kinases associated with tumor growth, suggesting a potential mechanism for anticancer activity .
Inhibition of Kinases
The compound may act as an inhibitor of various kinases involved in signaling pathways critical for cell proliferation and survival. For example, imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway linked to inflammation and cancer . This suggests that the compound could potentially modulate inflammatory responses and tumorigenesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the triazole and piperazine rings can enhance potency and selectivity. For instance:
- Trifluoromethyl Substitution : The presence of a trifluoromethyl group has been associated with increased lipophilicity and improved binding affinity to target proteins.
- Piperazine Ring Modifications : Alterations to the piperazine structure can influence pharmacokinetic properties such as absorption and metabolism.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on IKKβ Inhibition : A series of imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their ability to inhibit IKKβ. The results indicated that optimized compounds showed significant inhibition in cell-free assays and reduced TNFα levels in cellular models .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyridazine derivatives against Toxoplasma gondii. Results showed that certain derivatives led to over 90% reduction in parasite loads in treated mice without notable toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
